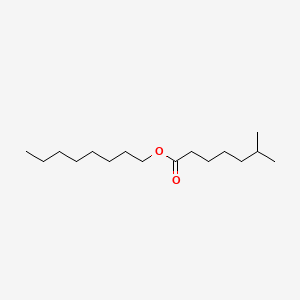
Octyl isooctanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octyl isooctanoate is an ester compound with the chemical formula C_16H_32O_2. It is commonly used in the cosmetic and personal care industries due to its excellent emollient properties. This compound is known for its ability to provide a smooth and silky feel to the skin, making it a popular ingredient in lotions, creams, and other skincare products.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Octyl isooctanoate is typically synthesized through the esterification reaction between octanol and isooctanoic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally involve heating the reactants to a temperature of around 150-200°C and removing the water formed during the reaction to drive the equilibrium towards ester formation .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous reactors where the reactants are continuously fed, and the product is continuously removed. This method allows for efficient production and high yields. The use of immobilized enzymes as biocatalysts has also been explored to produce this compound under milder conditions, which can be more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
Octyl isooctanoate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breakdown of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of octanol and isooctanoic acid. Transesterification involves the exchange of the ester group with another alcohol, forming a different ester and alcohol .
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water, heat.
Transesterification: Alcohol, acid or base catalyst, heat.
Major Products
Hydrolysis: Octanol and isooctanoic acid.
Transesterification: New ester and alcohol.
Wissenschaftliche Forschungsanwendungen
Octyl isooctanoate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the formulation of lipid-based drug delivery systems.
Medicine: Investigated for its potential use in topical formulations for enhanced skin penetration of active ingredients.
Industry: Utilized in the production of cosmetics, personal care products, and lubricants.
Wirkmechanismus
The primary mechanism of action of octyl isooctanoate in cosmetic formulations is its ability to form a thin, non-greasy film on the skin, which helps to retain moisture and improve skin texture. At the molecular level, it interacts with the lipid bilayer of the skin, enhancing the barrier function and providing a smooth feel .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cetyl isooctanoate
- Octyl acetate
- Octyl palmitate
Comparison
Octyl isooctanoate is unique in its balance of emollient properties and stability. Compared to cetyl isooctanoate, it has a lighter feel on the skin, making it more suitable for formulations where a non-greasy texture is desired. Octyl acetate, while also an ester, is primarily used for its fragrance properties rather than its emollient effects. Octyl palmitate is another emollient ester but has a heavier feel compared to this compound .
Eigenschaften
CAS-Nummer |
84896-42-4 |
|---|---|
Molekularformel |
C16H32O2 |
Molekulargewicht |
256.42 g/mol |
IUPAC-Name |
octyl 6-methylheptanoate |
InChI |
InChI=1S/C16H32O2/c1-4-5-6-7-8-11-14-18-16(17)13-10-9-12-15(2)3/h15H,4-14H2,1-3H3 |
InChI-Schlüssel |
MPKKALFKYJGSJW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC(=O)CCCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




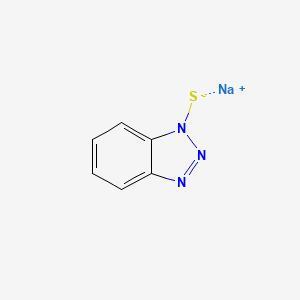
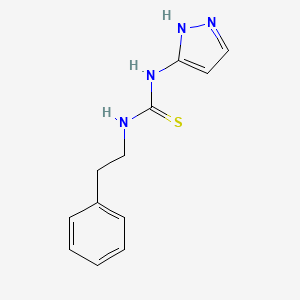
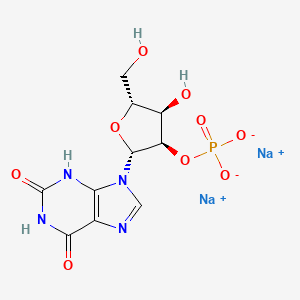
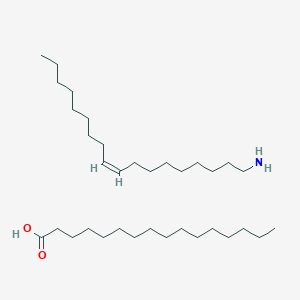

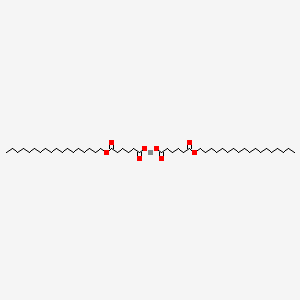
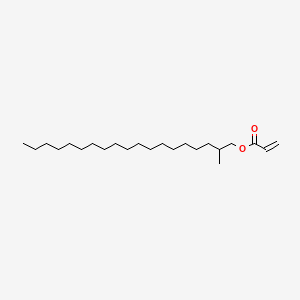




![5H-Indolo[3,2-b][1,5]benzothiazepin-6(7H)-one](/img/structure/B12661310.png)
